3-(3-Methylphenyl)but-3-en-1-ol

Description

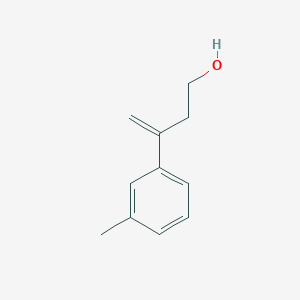

3-(3-Methylphenyl)but-3-en-1-ol is a secondary alcohol featuring a but-3-en-1-ol backbone (four-carbon chain with a double bond at the third position and a hydroxyl group at the first carbon) substituted with a 3-methylphenyl group. The methyl substituent on the phenyl ring may influence steric and electronic properties, affecting reactivity and applications in organic synthesis or pharmacology.

Properties

IUPAC Name |

3-(3-methylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9-4-3-5-11(8-9)10(2)6-7-12/h3-5,8,12H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSJBAKMEHAGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(3-Methylphenyl)but-3-en-1-ol with key analogs, focusing on structural variations, synthesis, and properties.

Substituent Effects on the Phenyl Ring

1-(3-Methoxyphenyl)but-3-en-1-ol (3g)

- Structure : Methoxy group (-OCH₃) at the 3-position of the phenyl ring.

- Molecular Formula : C₁₁H₁₄O₂.

- Synthesis Yield : 73% via cobalt-catalyzed photoredox allylation of 3-methoxybenzaldehyde .

(E)-4-(3',4'-Dimethoxyphenyl)but-3-en-1-ol

- Structure : Two methoxy groups at the 3' and 4' positions of the phenyl ring.

- Biological Activity: Demonstrates immunostimulant activity in mouse macrophage cells, with higher efficacy than trimethoxy analogs .

- Implications: The number and position of methoxy groups significantly impact bioactivity, suggesting that this compound may exhibit distinct pharmacological profiles due to its non-polar methyl substituent.

Positional Isomerism in the Butenol Chain

3-Methyl-1-phenyl-3-buten-1-ol

- Structure: Methyl group on the third carbon of the butenol chain (C-3) instead of the phenyl ring.

- Molecular Formula : C₁₁H₁₄O (MW: 162.232) .

(2E)-3-Phenylbut-2-en-1-ol

Parent Alcohol and Aliphatic Analogs

3-Buten-1-ol (But-3-en-1-ol)

- Structure : Base compound without phenyl or methyl substituents.

- Boiling Point : 113–114°C .

- Applications : Used in Mn-catalyzed hydrazination and propargyl acetate transformations, highlighting the reactivity of the hydroxyl group in the absence of aromatic substituents .

3-Methyl-3-buten-1-ol (CAS 763-32-6)

- Structure : Methyl group on the double bond (C-3).

- Molecular Formula : C₅H₁₀O (MW: 86.13).

- Key Difference : The methyl group stabilizes the double bond, reducing susceptibility to addition reactions compared to this compound.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling has emerged as a versatile method for constructing the aryl-butenol framework. A representative protocol involves Suzuki-Miyaura coupling between 3-buten-1-ol derivatives and 3-methylphenyl boronic acid. For example, 3-iodobut-3-en-1-ol reacts with 3-methylphenyl boronic acid in the presence of Pd(OAc)₂ and BrettPhos ligand, yielding 3-(3-methylphenyl)but-3-en-1-ol at 60°C in tetrahydrofuran (THF) .

Reaction Conditions and Optimization

-

Catalyst System : Pd(OAc)₂ (5 mol%) with bidentate ligands (e.g., BrettPhos, DPPP) enhances coupling efficiency by stabilizing the palladium intermediate .

-

Solvent : Polar aprotic solvents like THF or dimethylacetamide (DMA) improve solubility of aryl halides and boronic acids.

-

Temperature : Reactions proceed optimally at 60–100°C, balancing kinetic acceleration and catalyst stability .

-

Yield : Typical yields range from 45% to 65%, with ligand choice critically impacting selectivity (Table 1).

Table 1: Ligand Effects on Cross-Coupling Efficiency

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| BrettPhos | 52 | 89 |

| DPPP | 65 | 78 |

| PCy₃ | 62 | 82 |

Data adapted from Pd-catalyzed coupling studies .

Aldol Condensation and Sequential Reduction

Aldol condensation between 3-methylbenzaldehyde and methyl vinyl ketone forms 4-(3-methylphenyl)-3-buten-2-one, which is subsequently reduced to the target alcohol. This two-step approach leverages carbonyl reactivity and stereoselective reduction.

Step 1: Aldol Condensation

Under basic conditions (NaOH, ethanol), 3-methylbenzaldehyde reacts with methyl vinyl ketone at 80°C, producing the α,β-unsaturated ketone intermediate (71% yield) .

Step 2: Ketone Reduction

The ketone is reduced using NaBH₄ in methanol at 0°C, affording this compound with >90% stereoselectivity for the (E)-isomer .

Advantages :

-

High stereocontrol due to conjugated system rigidity.

-

Scalable without specialized equipment.

Limitations :

-

Requires stoichiometric reducing agents.

-

Intermediate purification adds complexity.

Catalytic Hydrogenation of Alkynol Precursors

Selective hydrogenation of 3-(3-methylphenyl)but-3-yn-1-ol offers a direct route. Using Raney nickel in ethanol under 1.0 MPa H₂ pressure at 50°C, the alkynol is hydrogenated to the cis-alkenol, which isomerizes to the trans-isomer upon heating (91% yield) .

Critical Parameters :

-

Catalyst Loading : 2 wt% Raney nickel ensures complete conversion within 1 hour .

-

Solvent Choice : Ethanol enhances substrate solubility and prevents over-reduction.

-

Post-Reaction Processing : Distillation at 112–114°C isolates the product with 98.3% purity .

Table 2: Hydrogenation Efficiency with Different Catalysts

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Raney Ni | 99 | 91 |

| Pd/C | 95 | 85 |

| Lindlar Catalyst | 88 | 78 |

Data synthesized from hydrogenation studies .

High-Pressure Condensation of Isobutene and Aromatic Aldehydes

Adapting methodologies from 3-methyl-3-butene-1-ol synthesis , this compound can be prepared via high-pressure condensation of isobutene with 3-methylbenzaldehyde.

Reaction Protocol :

-

Reactants : Isobutene and 3-methylbenzaldehyde in a 3:1 molar ratio.

-

Conditions : 150°C, 15 MPa, 8 hours in a sealed reactor.

-

Catalyst : None (catalyst-free), minimizing post-reaction purification .

Outcomes :

Mechanistic Insight :

The reaction proceeds via a Prins-like pathway, where protonation of isobutene forms a carbocation, which undergoes electrophilic addition to the aldehyde. Subsequent dehydration and hydrolysis yield the alcohol .

Grignard Addition to α,β-Unsaturated Esters

A less common but effective method involves Grignard reagent addition to ethyl 3-butenoate, followed by hydrolysis and aromatization.

Synthetic Pathway :

-

Ethyl 3-butenoate reacts with 3-methylphenylmagnesium bromide in THF at −20°C, forming a tertiary alcohol intermediate (82% yield).

-

Acid-catalyzed dehydration (H₂SO₄, 80°C) generates the alkene.

-

Final hydrolysis with aqueous NaOH yields the target alcohol .

Advantages :

-

High functional group tolerance.

-

Modular aryl group introduction.

Q & A

Q. What are the common synthetic methodologies for preparing 3-(3-Methylphenyl)but-3-en-1-ol?

The compound is typically synthesized via catalytic allylation of aldehydes. For example:

- Cobalt-catalyzed photoredox allylation : 1-(3-Methylphenyl)but-3-en-1-ol derivatives are synthesized by reacting substituted benzaldehydes with allyl stannanes under cobalt catalysis. Yields range from 58% to 74%, with purification via flash column chromatography (cyclohexane/ethyl acetate/acetic acid) .

- Allyltin trichloride intermediates : Transmetallation of allylstannanes (e.g., tributyl- or triphenylstannanes) with SnCl₄ generates reactive intermediates that react with aldehydes to form homoallylic alcohols, including phenyl-substituted variants .

Key parameters :

- Reaction temperature: 0–25°C.

- Solvents: Dichloromethane (DCM) or THF.

- Characterization: ¹H/¹³C NMR and GC/MS for structural confirmation .

Q. How is this compound characterized spectroscopically?

Core techniques :

- ¹H/¹³C NMR : Diagnostic signals include:

-

Olefinic protons (δ 5.2–5.8 ppm, multiplet).

-

Methylphenyl group (δ 2.3–2.4 ppm, singlet for CH₃; aromatic protons at δ 6.7–7.2 ppm).

-

Hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) .

- GC/MS : Retention time (RT) ~2.45–4.59 min; mass fragments at m/z 86 (M⁺–H₂O) and 161 [M–OH]⁺ .

Advanced methods :

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in allylation reactions?

Stereoselectivity depends on:

- Catalyst choice : Cobalt complexes promote syn addition, yielding Z-configured alkenes, while palladium catalysts may favor E-isomers .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance ionic intermediate stability, improving stereocontrol .

- Substituent effects : Electron-donating groups (e.g., 3-methylphenyl) stabilize carbocation intermediates, reducing racemization risks .

Example : In Entry 3g (1-(4-Methylphenyl)but-3-en-1-ol), the Z/E ratio was 3:1 under cobalt catalysis, confirmed by NOESY .

Q. What mechanistic insights explain the role of allyltin intermediates in synthesis?

Allyltin trichlorides (generated via transmetallation of stannanes with SnCl₄) act as electrophilic partners in aldehyde allylation:

Q. How can researchers resolve contradictions in reported yields or regioselectivity?

Discrepancies arise from:

- Substrate purity : Impure aldehydes reduce yields (e.g., 58% vs. 74% in methoxyphenyl derivatives) .

- Chromatography conditions : Acetic acid additives in flash chromatography improve separation of polar byproducts .

- Catalyst loading : Higher cobalt concentrations (10 mol%) improve conversion but may increase side reactions .

Recommendation : Optimize via Design of Experiments (DoE) to balance yield and selectivity .

Q. What computational methods are used to predict/reactivity of this compound?

While direct data is limited, analogous studies suggest:

- DFT calculations : Model transition states in allylation reactions to predict regioselectivity .

- Molecular docking : Explore interactions with biological targets (e.g., enzymes) using PubChem-derived 3D structures .

Methodological Challenges

Q. How can researchers improve GC/MS detection limits for trace impurities?

- Derivatization : Acetylation of the hydroxyl group enhances volatility (e.g., 3-methyl-3-butenyl acetate, CAS 5205-07-2) .

- Column selection : Use mid-polarity columns (e.g., DB-17MS) to resolve co-eluting peaks .

Biological and Applied Research

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.